3-(Pyrimidin-2-yl)prop-2-yn-1-ol
Overview
Description
3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C7H6N2O It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3
Biochemical Analysis
Biochemical Properties
3-(Pyrimidin-2-yl)prop-2-yn-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as bis-triphenylphosphine-palladium (II) chloride and copper (I) iodide during its synthesis . These interactions are crucial for the formation of the compound and its subsequent biochemical activities. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to alterations in cellular signaling, impacting processes such as cell growth and differentiation . Furthermore, this compound may affect gene expression by modulating transcription factors or other regulatory proteins, thereby influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Additionally, the compound may influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations . Additionally, high doses of this compound may result in toxicity, affecting the overall health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Understanding the metabolic pathways of this compound is crucial for elucidating its role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol typically involves the reaction of pyrimidine derivatives with propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the coupling of a pyrimidine halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Pyrimidin-2-yl)prop-2-yn-1-one.
Reduction: Formation of 3-(Pyrimidin-2-yl)prop-2-en-1-ol or 3-(Pyrimidin-2-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyrimidin-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are important for binding to biological targets. The alkyne group can undergo click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparison with Similar Compounds
3-(Pyrimidin-2-yl)prop-2-yn-1-ol can be compared with other pyrimidine derivatives, such as:
3-(Pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-4-yl)prop-2-yn-1-ol: Similar structure but with the pyrimidine ring substituted at the 4-position.
3-(Pyrimidin-5-yl)prop-2-yn-1-ol: Similar structure but with the pyrimidine ring substituted at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-pyrimidin-2-ylprop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFCZIYPKOIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-08-5 | |
Record name | 3-(pyrimidin-2-yl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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